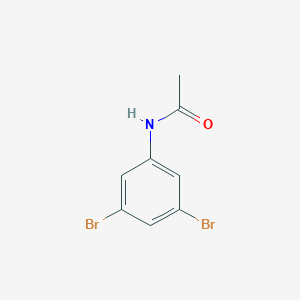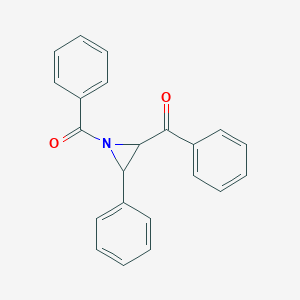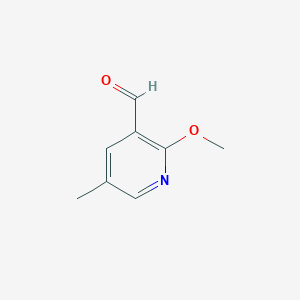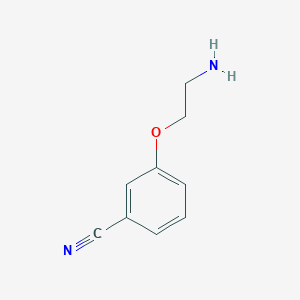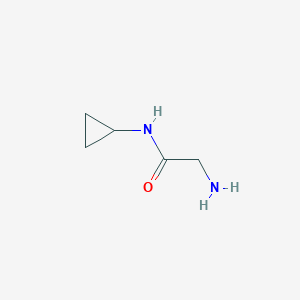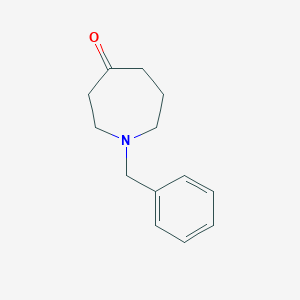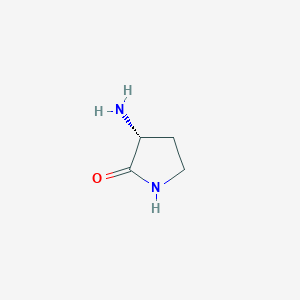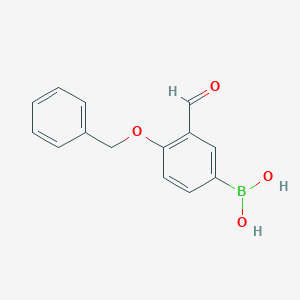
3-Formyl-4-benzyloxyphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis . The Suzuki–Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
According to the theoretical calculation results, C3 conformation was found more stable than other conformations . The compounds 3FPBA and 4FPBA were investigated by using FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d, p) calculations .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The molecular formula of 3-Formyl-4-benzyloxyphenylboronic acid is C14H13BO4. It has a molecular weight of 256.06 g/mol.Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
3-Formyl-4-benzyloxyphenylboronic acid: is utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis . The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.
Catalysis
This compound serves as a catalyst in organic transformations due to its Lewis acidity. It can facilitate regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . Its ability to coordinate with diols and amino alcohols makes it a versatile catalyst for various organic synthesis pathways.
Medicinal Chemistry
In medicinal chemistry, 3-Formyl-4-benzyloxyphenylboronic acid is used to create bioactive molecules. Its boronic acid group can interact with biological molecules, forming reversible covalent complexes, which is beneficial for designing enzyme inhibitors and potential drug candidates .
Polymer Materials
The boronic acid group of this compound can be incorporated into polymers, imparting unique properties such as self-healing, responsiveness to stimuli (pH, glucose), and dynamic covalent network formation . These polymers have potential applications in smart materials and biomedical devices.
Optoelectronic Materials
3-Formyl-4-benzyloxyphenylboronic acid: contributes to the field of optoelectronics by being part of the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic materials. The boronic acid moiety can be used to modify electronic properties of conjugated systems, enhancing their performance .
Sensing Applications
Due to its ability to form complexes with cis-diols, this compound is used in the development of chemical sensors. It can detect sugars and other diol-containing analytes, which is crucial for applications like glucose monitoring in diabetes management .
Imaging
The compound’s boronic acid group can be used to attach fluorescent tags or radiolabels, making it useful for imaging in biological systems. It can help in tracking the movement of biomolecules or in the visualization of cellular processes .
Bioconjugation
3-Formyl-4-benzyloxyphenylboronic acid: can be employed in bioconjugation techniques. The boronic acid group reacts with cis-diols on the surface of glycoproteins or cell membranes, allowing for the attachment of probes or therapeutic agents .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Formyl-4-benzyloxyphenylboronic acid, also known as 4-Benzyloxy-3-formylphenylboronic acid, is primarily used as a synthetic intermediate in organic synthesis . It is often used in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The Suzuki-Miyaura coupling reaction involves the formation of a carbon-carbon bond between two different organic groups . One group is formally electrophilic and undergoes oxidative addition with palladium, forming a new Pd-C bond . The other group, which includes the 3-Formyl-4-benzyloxyphenylboronic acid, is formally nucleophilic and is transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway affected by 3-Formyl-4-benzyloxyphenylboronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including inhibitors of serine proteases .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 3-Formyl-4-benzyloxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of diseases where serine proteases play a role.
Action Environment
The action of 3-Formyl-4-benzyloxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups
Eigenschaften
IUPAC Name |
(3-formyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUMTHJWHLSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400647 | |
| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-benzyloxyphenylboronic acid | |
CAS RN |
121124-98-9 | |
| Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






